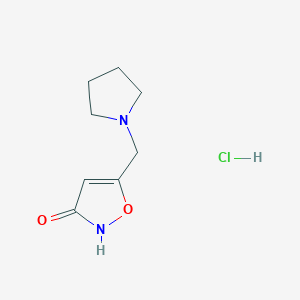![molecular formula C12H24N4O B1473560 2-Amino-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethan-1-one CAS No. 1522694-48-9](/img/structure/B1473560.png)
2-Amino-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethan-1-one
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H18N2O/c1-10-5-2-8(9,3-6-10)4-7-11/h11H,2-7,9H2,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis
The compound “2-Amino-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethan-1-one” has a molecular weight of 240.35 g/mol. It is available in stock for research use.Scientific Research Applications
Enantioselective Synthesis
- CGRP Receptor Inhibition : A study describes the synthesis of a CGRP receptor antagonist involving 2-Amino-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethan-1-one. This synthesis was notable for its convergent, stereoselective approach and scalability to multikilogram levels (Cann et al., 2012).
Synthesis for Antiviral Activity
- Anti-HIV Properties : Another research developed new piperazinyl-4-nitroimidazole derivatives from 2-Amino-1-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl]ethanone, aiming to create non-nucleoside reverse transcriptase inhibitors for HIV treatment (Al-Masoudi et al., 2007).
Antitumor Activity
- Tumor DNA Methylation Influence : A study synthesized tertiary amino alcohols and their dihydrochlorides based on piperazine, evaluating their impact on tumor DNA methylation processes in vitro (Hakobyan et al., 2020).
Synthesis of Amino Alcohols
- Amino Alcohol Synthesis for Antibiotic and Antifungal Leads : Research focused on synthesizing a range of amino alcohols, including those with piperazine as a component, for potential antibiotic and antifungal applications (Baker et al., 2022).
Novel Compound Synthesis
- Ligand Synthesis for Antibacterial Study : Novel nalidixic acid derivatives were synthesized using 2-Amino-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethan-1-one, showing promising antibacterial activities (AL-Duhaidahawi et al., 2020).
Safety and Hazards
properties
IUPAC Name |
2-amino-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N4O/c1-14-4-2-11(3-5-14)15-6-8-16(9-7-15)12(17)10-13/h11H,2-10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRYPFHUSRXXAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCN(CC2)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473481.png)




![6-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1473486.png)

![[2-(Trifluoromethyl)cyclohexyl]methanamine](/img/structure/B1473489.png)


![2-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B1473497.png)
![[2-(Cyclohexyloxy)pyridin-3-yl]boronic acid](/img/structure/B1473498.png)